[(2R)-2-methyloxetan-2-yl]methanol
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Overview
Description
[(2R)-2-methyloxetan-2-yl]methanol is a chemical compound with the molecular formula C5H10O2 It features a four-membered oxetane ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-methyloxetan-2-yl]methanol typically involves the cyclization of appropriate precursors One common method is the intramolecular cyclization of 2-methyl-1,3-butanediol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient cyclization and functionalization of the oxetane ring.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-methyloxetan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as alkoxides or halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methyloxetane-2-carboxylic acid.
Reduction: Formation of 2-methyl-1,3-butanediol.
Substitution: Formation of various ethers and esters depending on the nucleophile used.
Scientific Research Applications
[(2R)-2-methyloxetan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R)-2-methyloxetan-2-yl]methanol involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The hydroxymethyl group can form hydrogen bonds and engage in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
[(2R)-oxetan-2-yl]methanol: Lacks the methyl group, resulting in different reactivity and properties.
2-methyloxetane: Lacks the hydroxymethyl group, affecting its chemical behavior and applications.
2-methyl-1,3-butanediol: An open-chain analog with different physical and chemical properties.
Uniqueness
[(2R)-2-methyloxetan-2-yl]methanol is unique due to the presence of both the oxetane ring and the hydroxymethyl group, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
[(2R)-2-methyloxetan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMPDSSWZEPU-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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